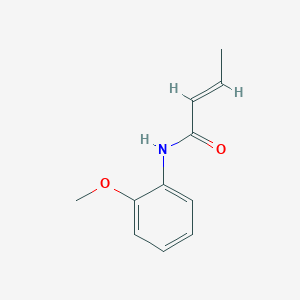

benzyl (4-chlorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

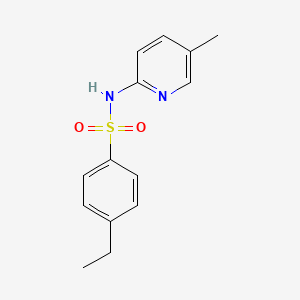

Benzyl (4-chlorophenoxy)acetate is an organic compound that belongs to the family of phenoxyacetate herbicides. It is widely used in agriculture to control the growth of weeds in crops. Apart from its use as a herbicide, this compound has also found applications in scientific research.

Scientific Research Applications

Benzyl (4-chlorophenoxy)acetate has been extensively used in scientific research, particularly in the field of biochemistry and molecular biology. It has been used as a tool to study the function of peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This compound is a potent agonist of PPARα, PPARδ, and PPARγ, and has been shown to modulate the activity of these receptors in various cell types.

Mechanism of Action

Benzyl (4-chlorophenoxy)acetate exerts its biological effects by binding to PPARs and activating their transcriptional activity. PPARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. Upon activation, PPARs induce the expression of genes involved in fatty acid oxidation, lipid transport, glucose uptake, and anti-inflammatory responses. The activation of PPARs by this compound has been shown to improve insulin sensitivity, reduce plasma triglyceride levels, and attenuate inflammation in animal models.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle cells. It has also been shown to induce the expression of genes involved in cholesterol metabolism and bile acid synthesis in the liver. In addition, this compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in adipose tissue and macrophages.

Advantages and Limitations for Lab Experiments

Benzyl (4-chlorophenoxy)acetate has several advantages for lab experiments. It is a potent and selective agonist of PPARs, and has been widely used to study the function of these receptors in various cell types and animal models. It is also relatively stable and easy to handle, and can be dissolved in various solvents such as ethanol, DMSO, and water. However, this compound has some limitations. It has been reported to have cytotoxic effects at high concentrations, and its use should be carefully monitored. In addition, this compound has been shown to have off-target effects on other nuclear receptors such as aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR), which may complicate the interpretation of experimental results.

Future Directions

Benzyl (4-chlorophenoxy)acetate has several potential future directions for scientific research. One of the most promising areas is the development of PPAR agonists as therapeutics for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. This compound and other PPAR agonists have shown promising results in preclinical studies, and are currently being evaluated in clinical trials. Another potential area of research is the identification of novel PPAR agonists with improved selectivity and safety profiles. High-throughput screening and structure-based design approaches may facilitate the discovery of new PPAR agonists with desirable pharmacological properties. Finally, this compound may also be used as a tool to study the role of PPARs in other physiological processes such as inflammation, cancer, and neurodegeneration.

Conclusion:

This compound is a versatile compound with diverse applications in agriculture and scientific research. Its role as a potent agonist of PPARs has made it a valuable tool to study the function of these receptors in various cellular and animal models. Despite some limitations, this compound has several advantages for lab experiments, and has potential future directions for the development of new therapeutics for metabolic disorders and the discovery of novel PPAR agonists.

Synthesis Methods

Benzyl (4-chlorophenoxy)acetate can be synthesized using different methods. One of the most commonly used methods involves the reaction between 4-chlorophenol and benzyl chloroacetate in the presence of a base catalyst such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 70-72°C.

properties

IUPAC Name |

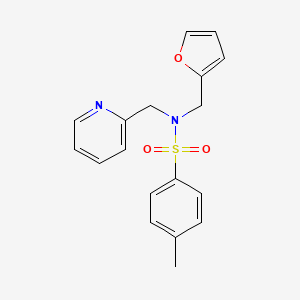

benzyl 2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c16-13-6-8-14(9-7-13)18-11-15(17)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNOPNAASVNCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)

![9-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680930.png)

![1,3-benzodioxol-5-yl[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5680932.png)

![5-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5680947.png)

![4-isopropyl-2-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyrimidine](/img/structure/B5680959.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)